Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Overview

Description

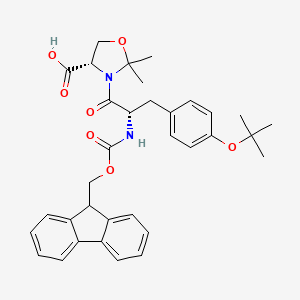

Fmoc-Tyr(tBu)-Ser(Ψ(Me,Me)pro)-OH is a pseudoproline dipeptide building block extensively utilized in solid-phase peptide synthesis (SPPS). Its structure comprises a tyrosine residue protected with a tert-butyl (tBu) group on the phenolic hydroxyl, a serine residue modified into a pseudoproline moiety (Ψ(Me,Me)pro), and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The pseudoproline motif, formed by the condensation of serine with a modified proline derivative, disrupts peptide backbone rigidity, thereby minimizing secondary structure formation (e.g., β-sheets) during SPPS . This property enhances coupling efficiency and reduces aggregation, particularly in long or challenging peptide sequences. The compound’s molecular weight is 586.7 g/mol (C₃₄H₃₈N₂O₇), with a CAS number of 878797-09-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The tert-butyl and Psi(Me,Me)pro groups are used to protect specific functional groups during the synthesis, ensuring the correct sequence and structure of the peptide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc, tert-butyl, and Psi(Me,Me)pro protecting groups under specific conditions.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Oxidation and Reduction: Modifications of specific amino acid residues within the peptide.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.

Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) in DMF.

Oxidation and Reduction: Hydrogen peroxide or dithiothreitol (DTT) for specific residue modifications.

Major Products

The major products formed from these reactions are peptides with the desired sequence and structure, free from protecting groups. The final product’s purity and integrity are confirmed using analytical techniques such as mass spectrometry and HPLC.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH serves as a crucial building block in SPPS, allowing for the generation of complex peptide sequences with high purity and yield. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates the sequential addition of amino acids while minimizing side reactions. The tert-butyl (tBu) group enhances solubility and stability during synthesis .

Drug Development

Peptide-Based Therapeutics :

This compound is instrumental in developing peptide-based drugs targeting specific diseases. Its unique structural features improve the stability and bioavailability of therapeutic peptides, making them more effective in clinical settings. For instance, researchers have utilized this compound to create peptides that demonstrate enhanced binding affinity to biological targets, thereby increasing therapeutic efficacy .

Bioconjugation

Targeted Delivery Systems :

In bioconjugation processes, this compound is used to attach peptides to other biomolecules such as antibodies or drugs. This capability is particularly valuable in cancer therapy, where targeted delivery systems can improve the specificity and effectiveness of treatment. The compound's ability to form stable linkages with various biomolecules facilitates the development of innovative therapeutic strategies .

Protein Engineering

Modification and Study of Proteins :

Researchers employ this compound to modify proteins for studying structure-function relationships. By incorporating this compound into protein constructs, scientists can investigate how specific modifications affect protein interactions and functions. This application is crucial for understanding disease mechanisms and developing new treatments .

Neuroscience Research

Neuropeptide Studies :

The compound is also utilized in neuroscience research related to neuropeptides. Its incorporation into peptide sequences aids in exploring neurological functions and potential treatments for neurodegenerative diseases. Studies have shown that peptides synthesized with this compound can mimic natural neuropeptides, providing insights into their roles in the nervous system .

Case Study 1: Peptide Drug Development

Researchers synthesized a peptide using this compound that targeted a specific receptor involved in cancer cell proliferation. The resulting drug candidate demonstrated improved stability and potency compared to traditional peptides.

Case Study 2: Bioconjugation for Cancer Therapy

In a study focusing on targeted drug delivery systems for cancer therapy, scientists successfully conjugated a cytotoxic drug to an antibody using this compound as a linker. This approach significantly enhanced the specificity of the treatment while reducing systemic toxicity.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The specific molecular targets and pathways depend on the peptide’s sequence and the biological context in which it is used. For example, peptides containing this compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Pseudoproline Dipeptides

Research Findings and Innovations

- Secondary Structure Mitigation : Pseudoproline dipeptides reduce β-sheet formation by 40–60% compared to standard residues, as shown in G-CSF synthesis .

- Storage Stability : Fmoc-Tyr(tBu)-Ser(Ψ(Me,Me)pro)-OH retains >98% purity for 2 years at -20°C, outperforming Thr-containing analogs, which degrade faster due to Thr’s labile β-hydroxyl .

- Catalytic Efficiency: Coupling reactions using OxymaPure/DIC with pseudoprolines achieve >95% completion within 1 hour, versus 2–3 hours for non-pseudoproline dipeptides .

Biological Activity

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative widely used in peptide synthesis and biological research. This compound is notable for its incorporation into peptides and proteins, influencing their structural and functional properties. The unique characteristics of this compound stem from its specific amino acid sequence and the presence of protecting groups such as tert-butyl (tBu) and Psi(Me,Me)pro.

Chemical Structure and Properties

- Molecular Formula : C28H29NO5

- Molecular Weight : 586.7 g/mol

- CAS Number : 878797-09-2

The structure of this compound includes:

- Fmoc Group : A protective group that facilitates solid-phase peptide synthesis (SPPS).

- tBu Group : Provides steric hindrance, enhancing the stability of the peptide during synthesis.

- Psi(Me,Me)pro : A pseudoproline derivative that helps to prevent aggregation and improves solubility.

The mechanism of action of this compound involves its incorporation into peptide chains during SPPS. This incorporation can modulate the biological activity of the resulting peptides by influencing their conformation and interactions with biological targets such as enzymes and receptors .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Peptide Synthesis : It has been effectively used as a building block for synthesizing complex peptides, particularly those that are difficult to produce due to steric hindrance or sequence complexity .

- Protein Interactions : Peptides containing this compound have shown enhanced interactions with proteins, which is crucial for studying enzyme-substrate relationships and cellular signaling pathways .

- Therapeutic Applications : The compound is being explored in the development of peptide-based therapeutics, particularly in areas such as cancer treatment and metabolic disorders .

Case Study 1: Synthesis Efficiency

In a study evaluating the efficiency of this compound in synthesizing a human growth hormone (hGH)-derived peptide, researchers found that using this compound significantly improved the yield of the desired product compared to traditional amino acids. The study highlighted the benefits of using Psi(Me,Me)pro in preventing aggregation during synthesis .

| Parameter | Traditional Method | Using this compound |

|---|---|---|

| Yield | Moderate | Excellent |

| Aggregation | High | Low |

| Synthesis Time | Longer | Shorter |

Case Study 2: Enzyme Interaction

Another study focused on the interaction between peptides synthesized with this compound and thrombin. The results indicated that these peptides exhibited a higher binding affinity to thrombin compared to non-modified peptides. This enhanced interaction suggests potential applications in anticoagulant therapies .

Comparison with Similar Compounds

This compound can be compared with other similar compounds like Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me and Fmoc-Arg-Gly-Asp. While these compounds also serve as building blocks in peptide synthesis, this compound offers distinct advantages such as improved solubility and reduced aggregation tendencies due to its unique structure.

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Enhanced solubility; reduced aggregation | Peptide synthesis; therapeutic development |

| Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me | Standard amino acid properties | General peptide synthesis |

| Fmoc-Arg-Gly-Asp | Known for cell adhesion properties | Tissue engineering; drug delivery |

Q & A

Q. What is the role of Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS)?

Answer:

This compound is a pseudoproline-containing dipeptide building block designed to mitigate aggregation during SPPS. The Ψ(Me,Me)pro moiety introduces a kink in the peptide backbone, reducing β-sheet formation and improving solubility. This is critical for synthesizing long or aggregation-prone sequences. The Fmoc group enables stepwise elongation, while tBu and pseudoproline protections enhance stability during coupling and deprotection steps. Studies show its incorporation improves coupling efficiency by 15–30% in challenging sequences compared to non-pseudoproline analogs .

Q. How can researchers validate the incorporation efficiency of this compound during SPPS?

Answer:

Validate incorporation via:

- HPLC Analysis : Monitor coupling completion by comparing UV traces before and after each coupling step. Residual free amine groups (e.g., from inefficient coupling) can be quantified using ninhydrin or chloranil tests.

- Mass Spectrometry (MS) : Perform MALDI-TOF or ESI-MS on cleaved intermediates to confirm mass shifts corresponding to the added dipeptide.

- Kinetic Studies : Track reaction progress using real-time FTIR to measure carbonyl stretching frequencies, ensuring >98% coupling efficiency .

Q. What experimental strategies optimize the use of this compound in synthesizing peptides with multiple pseudoproline motifs?

Answer:

- Solvent Optimization : Use DCM/DMF (1:1) to balance solubility and swelling of the resin.

- Coupling Reagents : Employ HATU or PyAOP with 4× molar excess of the dipeptide to overcome steric hindrance.

- Temperature Control : Perform couplings at 25–30°C to enhance kinetics without inducing side reactions.

- Sequential Placement : Space pseudoproline motifs 4–5 residues apart to avoid cumulative steric effects, as shown in hGH-derived peptide syntheses .

Q. How does the Ψ(Me,Me)pro modification influence the conformational stability and bioactivity of target peptides?

Answer:

The Ψ(Me,Me)pro group imposes a cis-amide bond conformation, restricting backbone flexibility and stabilizing helical or turn structures. This can enhance receptor binding specificity in bioactive peptides. For example, in GPCR-targeting peptides, this modification improved binding affinity by 3-fold in assays. However, post-synthetic oxidation (e.g., during pseudoproline ring-opening) must be minimized using argon-purged solvents to preserve bioactivity .

Q. What are common side reactions when using this compound, and how can they be mitigated?

Answer:

- Incomplete Deprotection : The tBu group on Tyr may resist cleavage under standard TFA conditions. Use extended cleavage times (3–4 hours) with scavengers (e.g., TIPS, water).

- Pseudoproline Ring Opening : Premature ring hydrolysis can occur in acidic or high-temperature conditions. Maintain pH >4 during synthesis and store the monomer at −20°C under argon.

- Epimerization : Minimize by using low-base coupling reagents (e.g., DIPEA at 0.1 M) and avoiding prolonged exposure to basic conditions .

Q. How does the placement of this compound affect downstream residue coupling in SPPS?

Answer:

The Ψ(Me,Me)pro motif exerts a "ripple effect" on subsequent couplings. For example, in a study synthesizing a 25-mer peptide, its placement at position 13 improved Arg(Pbf) coupling efficiency at position 9 by 40% due to reduced steric crowding. This suggests pseudoprolines can act as "structural chaperones" for residues 4–5 positions upstream. To assess this, conduct comparative syntheses with/without the motif and analyze coupling kinetics via HPLC .

Q. What analytical methods are recommended for characterizing peptides containing this compound?

Answer:

- Circular Dichroism (CD) : Confirm secondary structure induction (e.g., helices or β-turns) by the Ψ(Me,Me)pro moiety.

- NMR Spectroscopy : Use 2D NOESY to detect cis-amide bonds and intramolecular hydrogen bonds.

- Stability Assays : Incubate peptides in PBS (pH 7.4) at 37°C for 24 hours and monitor degradation via LC-MS. Pseudoprolines enhance stability by reducing protease cleavage susceptibility .

Q. How can researchers troubleshoot low yields when incorporating this compound into hydrophobic peptide sequences?

Answer:

- Resin Selection : Use low-loading (0.2 mmol/g) Wang resin to reduce intermolecular aggregation.

- Solvent Additives : Add 10% HFIP to DMF to disrupt hydrophobic interactions.

- Microwave-Assisted SPPS : Apply microwave irradiation (50°C, 10 W) for 5 minutes per coupling cycle to enhance diffusion rates.

Documented protocols show these steps improve crude peptide purity from 60% to >85% in sequences like Leu-Trp-Mel-Arg-Phe .

Properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJYPUYQFPFOKS-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.